molecular formula C15H22FN3O2 B2876127 (R)-tert-Butyl 1-(2-amino-3-fluorophenyl)pyrrolidin-3-ylcarbamate CAS No. 1233860-03-1

(R)-tert-Butyl 1-(2-amino-3-fluorophenyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2876127
CAS No.: 1233860-03-1
M. Wt: 295.358
InChI Key: MDTYOJOFUNTOSC-SNVBAGLBSA-N
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Description

(R)-tert-Butyl 1-(2-amino-3-fluorophenyl)pyrrolidin-3-ylcarbamate (CAS 1233860-03-1) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and parasitology research. This compound serves as a crucial synthetic intermediate for the development of potent and selective inhibitors of Leishmania N-myristoyltransferase (NMT) . NMT is an essential enzyme in protozoan parasites of the Leishmania genus, catalyzing the transfer of myristate to target proteins, a vital modification for multiple regulatory processes; its inhibition has pleiotropic and cytotoxic effects on the parasite, validating it as a promising drug target for neglected tropical diseases like visceral and cutaneous leishmaniasis . The (R)-enantiomer is particularly valuable, as structure-based drug design efforts have demonstrated that this specific stereochemistry is critical for high-affinity binding within the enzyme's peptide-binding pocket, leading to a 40-fold increase in enzyme inhibition potency through the hybridization of distinct chemical series . Researchers utilize this high-purity building block to develop novel therapeutic candidates aimed at overcoming the limitations and resistance associated with current antileishmanial treatments. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Applications: - Intermediate for potent and selective Leishmania donovani NMT inhibitors . - Scaffold for structure-guided optimization in antiparasitic drug discovery . - Chemical biology tool for studying N-myristoyltransferase function and inhibition mechanisms. References: 1. PMC, Structure-Based Design of Potent and Selective ... , 2014 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-amino-3-fluorophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-10-7-8-19(9-10)12-6-4-5-11(16)13(12)17/h4-6,10H,7-9,17H2,1-3H3,(H,18,20)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTYOJOFUNTOSC-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-tert-Butyl 1-(2-amino-3-fluorophenyl)pyrrolidin-3-ylcarbamate, a compound with the chemical formula C15H22FN3O2, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Weight : 295.35 g/mol
  • CAS Number : 1233860-02-0
  • Chemical Structure : The compound features a pyrrolidine ring substituted with an amino and fluorophenyl group, which is crucial for its biological interactions.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially impacting processes such as cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that compounds structurally similar to (R)-tert-butyl carbamates exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress-induced damage, likely through the modulation of antioxidant pathways .

Case Studies

  • Antitumor Efficacy : A study evaluating the effects of related compounds on various cancer cell lines demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
  • Neuroprotection : In a model of neurodegeneration, (R)-tert-butyl carbamates were shown to reduce neuronal loss and improve functional outcomes. The protective effect was linked to the inhibition of pro-apoptotic factors and enhancement of neurotrophic signaling pathways .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

  • Fluorine Substitution : The presence of fluorine in the aromatic ring has been associated with increased potency against certain targets, likely due to enhanced lipophilicity and binding affinity.
  • Pyrrolidine Ring : Modifications on the pyrrolidine structure can influence the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Toxicological Profile

While detailed toxicological data specific to this compound is limited, general safety assessments indicate low acute toxicity. However, comprehensive studies are necessary to fully elucidate its safety profile in vivo .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to four closely related analogs (Table 1), highlighting variations in substituents and stereochemistry.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features
(R)-tert-Butyl 1-(2-amino-3-fluorophenyl)pyrrolidin-3-ylcarbamate Not provided Likely C15H21FN3O2 ~295.35 2-amino-3-fluorophenyl, (R)-pyrrolidin-3-ylcarbamate
(R)-tert-Butyl pyrrolidin-3-ylcarbamate 122536-77-0 C9H18N2O2 186.26 Lacks aryl substituent; simpler pyrrolidine backbone
(R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate 1233860-14-4 C15H20FN3O4 325.34 Nitro group at 2-position of phenyl ring; precursor to target compound
tert-Butyl (3-methylpyrrolidin-3-yl)carbamate 147459-52-7 C10H20N2O2 200.28 3-methylpyrrolidine; no fluorine or aromatic substituents
Key Observations:

Aromatic Substituents: The target compound’s 2-amino-3-fluorophenyl group distinguishes it from simpler analogs like (R)-tert-Butyl pyrrolidin-3-ylcarbamate, which lacks aromatic substituents.

Functional Group Interconversion : The nitro analog (CAS 1233860-14-4) serves as a synthetic precursor; reduction of its nitro group to an amine would yield the target compound. This highlights the importance of functional group manipulation in synthetic routes .

The (R)-configuration ensures chiral specificity, which is absent in non-stereospecific analogs like tert-Butyl (3-methylpyrrolidin-3-yl)carbamate .

Commercial and Research Status

This may reflect challenges in synthesis (e.g., low yields, hazardous reagents) or reduced demand. By contrast, pyridine-based carbamates () remain commercially available, underscoring the niche status of pyrrolidine derivatives .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule features a pyrrolidine core with two critical substituents: a tert-butyl carbamate at the 3-position (R-configuration) and a 2-amino-3-fluorophenyl group at the nitrogen. Retrosynthetically, the compound may be dissected into:

  • Pyrrolidine backbone : Constructed via cyclization or derived from chiral pools.
  • tert-Butyl carbamate : Introduced via Boc-protection of a secondary amine.
  • 2-Amino-3-fluorophenyl group : Installed via cross-coupling or nucleophilic aromatic substitution.

Stereoselective Synthesis of the Pyrrolidine Core

Chiral Pool Utilization

The (R)-configured pyrrolidine may be sourced from commercially available tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (compound 1 in). Conversion of the 3-hydroxyl group to a mesylate (methanesulfonyl chloride, base) enables nucleophilic displacement. However, for N-aryl substitution, the pyrrolidine nitrogen must first be functionalized.

Palladium-Catalyzed Coupling for N-Arylation

A Buchwald-Hartwig amination couples the pyrrolidine nitrogen with 2-nitro-3-fluorobromobenzene, followed by nitro reduction to the amine.

  • Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C.
  • Yield : 70–85% for aryl coupling; >90% for nitro reduction (H₂, Pd/C).
Table 1: Key Reaction Parameters for N-Arylation
Parameter Value/Reagent Reference
Catalyst Pd(OAc)₂/Xantphos
Base Cs₂CO₃
Solvent Toluene
Temperature 110°C
Aryl Halide 2-Nitro-3-fluorobromobenzene

Carbamate Protection and Functionalization

Boc-Protection Strategy

The tert-butyl carbamate is introduced early to prevent side reactions during subsequent steps. Starting from (R)-3-aminopyrrolidine, Boc-anhydride in THF with DMAP yields tert-butyl (R)-pyrrolidin-3-ylcarbamate.

Directed C-H Functionalization

Carbamates act as directing groups for regioselective C-H activation. While critiques earlier claims of Pd-mediated C-H bromination, the methodology highlights the carbamate’s role in orienting electrophilic attacks. For the target compound, this principle could guide functionalization of adjacent positions if required.

Integrated Synthetic Routes

Route 1: Sequential N-Arylation and Carbamate Installation

  • N-Arylation : (R)-pyrrolidine reacts with 2-nitro-3-fluorobromobenzene via Buchwald-Hartwig.
  • Nitro Reduction : Catalytic hydrogenation yields 2-amino-3-fluorophenyl-pyrrolidine.
  • Boc-Protection : Treat with Boc-anhydride to install the carbamate.
  • Overall Yield : 58–62%.

Route 2: Carbamate-Directed Cyclization

  • Amino Alcohol Precursor : (R)-3-amino-1-(2-nitro-3-fluorophenyl)pyrrolidin-3-ol synthesized via reductive amination.
  • Cyclization : Mitsunobu reaction (DIAD, PPh₃) forms the pyrrolidine ring.
  • Boc-Protection : Standard conditions.
  • Challenge : Moderate diastereoselectivity (3:1 dr).

Stereochemical Integrity and Resolution

The (R)-configuration at C3 is preserved using chiral starting materials or asymmetric catalysis. Enzymatic resolution (e.g., lipase-mediated acetylation) of racemic intermediates offers an alternative, albeit with lower efficiency (40–50% ee).

Challenges and Optimizations

  • N-Arylation Side Reactions : Competing diarylation minimized by using bulky ligands (tBuXPhos).
  • Nitro Group Reduction : Selective hydrogenation avoids over-reduction; Zn/HCl offers cheaper alternatives.
  • Carbamate Stability : Boc-group remains intact under Pd catalysis but is cleaved by TFA, necessitating late-stage installation.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes
Route Steps Overall Yield Stereopurity Key Advantage
1 3 58–62% >99% ee High scalability
2 4 35–40% 85% ee Avoids palladium catalysts

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